3-Hydroxypyridine-4-carboxaldehyde

Description

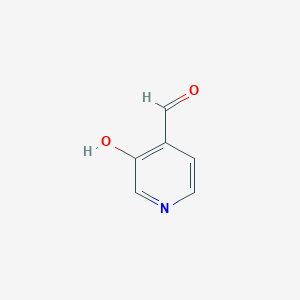

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-1-2-7-3-6(5)9/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLPDIRQWJSXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171673 | |

| Record name | 3-Hydroxy-4-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-54-3 | |

| Record name | 3-Hydroxy-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-formylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1849-54-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxypyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxypyridine-4-carboxaldehyde (CAS No. 1849-54-3), a heterocyclic aldehyde of significant interest in medicinal chemistry and biocatalysis. As a structural analog of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, this compound serves as a valuable tool for studying the mechanisms of PLP-dependent enzymes.[1] This document details its physicochemical properties, synthesis, and reactivity, with a focus on its role in biomimetic transamination and racemization reactions. Experimental protocols and mechanistic diagrams are provided to support further research and application in drug development and related fields.

Chemical Identity and Properties

This compound, also known as 3-hydroxyisonicotinaldehyde, is a pyridine derivative featuring both a hydroxyl and an aldehyde functional group.[2] Its structure is fundamental to its chemical reactivity and biological activity, allowing it to engage in a variety of chemical transformations and interactions with biological systems.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1849-54-3 | [3] |

| Molecular Formula | C₆H₅NO₂ | [4] |

| Molecular Weight | 123.11 g/mol | [4] |

| Melting Point | 126-128 °C | [2][4] |

| Boiling Point | 323.8 ± 22.0 °C (Predicted) | [4] |

| Density | 1.327 g/cm³ | [2][4] |

| pKa | pK1: 4.05 (+1); pK2: 6.77 (OH) (25°C) | [5] |

| Appearance | Solid | [5] |

Spectral Properties

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

| Spectroscopic Technique | Data | Source(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.04 (br s, 1H, OH), 10.37 (s, 1H, CHO), 8.46 (s, 1H), 8.20 (d, 1H, J=4.88 Hz), 7.46 (d, 1H, J=4.88 Hz) | [5] |

| GC-MS | Molecular ion peak (m/z): 123 | [5] |

| UV-Vis Absorption | Absorbance peak at 385 nm (anionic form, alkaline pH) | [1][2] |

| Fluorescence Emission | Emission peak at 525 nm (anionic form, alkaline pH) | [1][2] |

Synthesis and Reactivity

Synthesis

The first reported synthesis of this compound in 1958 involved the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide.[1][2] A common modern laboratory synthesis involves the deprotection of a protected precursor, as detailed in the experimental protocol below.

Reactivity

The reactivity of this compound is primarily governed by its aldehyde and hydroxyl groups. The aldehyde group readily undergoes nucleophilic attack and can be oxidized or reduced.[1] A key reaction is the formation of a Schiff base (imine) with primary amines, a process central to its biological mimicry of pyridoxal 5'-phosphate.[1] This reactivity allows it to catalyze transamination and racemization reactions of amino acids.[1][6] The adjacent hydroxyl group is critical for this catalytic activity.[1]

Biological Significance and Applications

As a structural analog of pyridoxal 5'-phosphate (PLP), this compound is instrumental in studying the mechanisms of PLP-dependent enzymes, which are involved in over 160 different metabolic reactions, primarily concerning amino acids.[7] Its ability to form Schiff bases with amino acids allows it to mimic the catalytic activity of PLP in non-enzymatic systems.

Biomimetic Catalysis

This compound can catalyze the transamination of amino acids. For instance, its reaction with DL-alanine has been shown to be nearly quantitative over a pH range of 3 to 8.[1][8] This process involves the formation of an aldimine, followed by a proton transfer to form a ketimine, which then hydrolyzes to yield a keto acid and the corresponding pyridoxamine analog.

The catalytic cycle for the racemization of amino acids is another important application. This proceeds through the formation of a Schiff base, followed by the abstraction of the amino acid's α-proton. The resulting planar carbanionic intermediate can be reprotonated from either face, leading to racemization.

Figure 1: Catalytic cycle of amino acid racemization.

Role in Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds.[1] Derivatives of this compound, such as thiosemicarbazones, have shown potential as anticancer agents. While direct studies on the parent compound are limited, its structural similarity to PLP makes it a valuable starting point for designing inhibitors of PLP-dependent enzymes, which can be targets for various therapeutic areas.

The general mechanism of PLP-dependent enzyme catalysis, which this compound mimics, is outlined below. The process begins with the formation of an external aldimine between the PLP cofactor (or its analog) and the amino acid substrate.

Figure 2: General mechanism of PLP-dependent enzyme catalysis.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis from a methoxymethoxy-protected precursor.[5]

Materials:

-

3-Methoxymethoxypyridine-4-carboxaldehyde

-

Tetrahydrofuran (THF)

-

3 N Hydrochloric acid (HCl)

-

Potassium carbonate (K₂CO₃), solid

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (100-200 mesh)

-

Ethyl acetate/hexane mixture (23:77 v/v)

Procedure:

-

To a stirred solution of 3-methoxymethoxypyridine-4-carboxaldehyde (11.0 g, 65.83 mmol) in THF (50 mL), add 3 N HCl (100 mL).

-

Stir the reaction mixture for 1 hour at 60 °C.

-

Upon completion, cool the mixture in an ice bath.

-

Adjust the pH to 7 with solid K₂CO₃.

-

Extract the mixture with EtOAc (5 x 250 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using 23% ethyl acetate in hexane as the eluent to yield this compound as a light yellow solid.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of compounds, such as derivatives of this compound, on cancer cell lines.[9][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

Test compound (e.g., a derivative of this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified SDS solution)[9][10]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include vehicle controls (medium with solvent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.[10]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Figure 3: A streamlined workflow for an MTT cytotoxicity assay.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. The compound may cause irritation to the eyes, respiratory system, and skin.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] Store in an inert atmosphere at 2-8°C.[4]

Conclusion

This compound is a versatile and valuable compound for researchers in chemistry and biology. Its structural analogy to pyridoxal 5'-phosphate provides a powerful tool for investigating enzymatic mechanisms, while its reactive functional groups make it a useful building block for the synthesis of novel compounds with potential therapeutic applications. The data and protocols presented in this guide are intended to facilitate further exploration and utilization of this important molecule.

References

- 1. This compound|Green Fluorophore [benchchem.com]

- 2. 3-Hydroxyisonicotinaldehyde - Wikipedia [en.wikipedia.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 1849-54-3 [m.chemicalbook.com]

- 6. Pyridoxal and 3-hydroxypyridine-4-aldehyde [labs.chem.ucsb.edu]

- 7. researchgate.net [researchgate.net]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cyrusbio.com.tw [cyrusbio.com.tw]

An In-depth Technical Guide to 3-Hydroxypyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and biochemical significance of 3-Hydroxypyridine-4-carboxaldehyde (HINA). As a key structural analog of Vitamin B6, this compound is of significant interest in medicinal chemistry and biological studies for its role in mimicking enzyme mechanisms.

Core Physicochemical Properties

This compound is a pyridine derivative substituted with both a hydroxyl and an aldehyde group.[1] These functional groups impart a versatile reactivity, making it a valuable building block in the synthesis of new pharmaceutical agents.[2] Its appearance is typically a light yellow solid or colorless, needle-shaped crystals.[2][3]

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂ | [2][3][4][5] |

| Molecular Weight | 123.11 g/mol | [2][3][6] |

| CAS Number | 1849-54-3 | [2][3][4][7] |

| Melting Point | 126-128 °C | [1][2][3][4][6] |

| Boiling Point | 323.8 ± 22.0 °C (Predicted) | [3][4][5][6] |

| Density | 1.327 ± 0.06 g/cm³ (Predicted) | [1][4][5][6] |

| Flash Point | 149.7 °C | [4][6] |

| Vapor Pressure | 0.000135 mmHg at 25°C | [4][6] |

Table 2: Acidity and Solubility

| Property | Value | Source |

| pKa₁ (+1 charge) | 4.05 | [3][4] |

| pKa₂ (OH group) | 6.77 (at 25°C) | [4] |

| Solubility | Soluble in ethyl acetate, Tetrahydrofuran (THF) | [3][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H-NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the protons on the pyridine ring and the aldehyde group.

Table 3: ¹H-NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | J-coupling (Hz) | Source |

| 11.04 | Broad Singlet | 1H | -OH | - | [3][7] |

| 10.37 | Singlet | 1H | -CHO | - | [3][7] |

| 8.46 | Singlet | 1H | Pyridine-H | - | [3][7] |

| 8.20 | Doublet | 1H | Pyridine-H | 4.88 | [3][7] |

| 7.46 | Doublet | 1H | Pyridine-H | 4.88 | [3][7] |

UV-Vis Spectroscopy and Fluorescence

The absorption spectrum of HINA has been studied for decades due to its relationship with Vitamin B6.[1] More recently, its fluorescent properties were described, noting it as the lowest molecular weight dye known to exhibit green fluorescence.[1] In aqueous solutions at a pH above 7.1, HINA exists in an anionic form, with an absorbance peak at 385 nm and a fluorescence emission peak at 525 nm.[1] The quantum yield for this emission is 15%.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the deprotection of a methoxymethyl (MOM) protected precursor.

Protocol 1: Synthesis from 3-methoxymethoxypyridine-4-carboxaldehyde [3][6][7]

-

Reaction Setup: To a stirred solution of 3-methoxymethoxypyridine-4-carboxaldehyde (11.0 g, 65.83 mmol) in tetrahydrofuran (THF, 50 mL), add 3 N hydrochloric acid (HCl, 100 mL).

-

Heating: Stir the reaction mixture for 1 hour at 60 °C.

-

Neutralization: Cool the reaction mixture in an ice bath and adjust the pH to 7 using solid potassium carbonate (K₂CO₃).

-

Extraction: Extract the resulting mixture with ethyl acetate (EtOAc, 5 x 250 mL).

-

Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification [3][6][7]

-

Chromatography: Purify the crude product by silica gel column chromatography (100-200 mesh).

-

Elution: Use a solvent system of 23% ethyl acetate in hexane as the eluent.

-

Isolation: The purified product is isolated as a light yellow solid. A reported yield is 49.4%.[3]

-

Purity Check: The purity of the final product can be confirmed by GC-FID analysis. A purity of 99.51% has been reported.[3][7]

-

Structure Verification: Confirm the structure using GC-MS, which should show a molecular ion peak at m/z 123, and by ¹H-NMR as detailed in Table 3.[3][7]

An alternative synthesis was first reported in 1958, involving the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide.[1][2]

Caption: Workflow for the synthesis and purification of this compound.

Biochemical Significance and Pathways

Vitamin B6 Analogue and Enzyme Mimicry

The primary significance of this compound in biochemical research is its role as a structural analogue of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[1][2] PLP is a critical coenzyme for a vast number of enzymatic reactions, particularly those involving amino acid metabolism. HINA mimics the enzyme-bound form of PLP, allowing researchers to study the mechanisms of these vital reactions.[2]

Schiff Base Formation

A key reaction in PLP-dependent enzymes is the formation of a Schiff base (an imine) between the aldehyde group of the coenzyme and the amino group of an amino acid substrate.[2] this compound readily undergoes this same reaction. The formation of this Schiff base is a reversible, acid-catalyzed reaction that proceeds through a carbinolamine intermediate before dehydrating to form the C=N double bond.[2] Studies have shown that the transamination reaction between HINA and amino acids like DL-alanine is nearly quantitative across a pH range of 3 to 8.[2] The adjacent hydroxyl group is critical for this catalytic activity.[2]

References

- 1. 3-Hydroxyisonicotinaldehyde - Wikipedia [en.wikipedia.org]

- 2. This compound|Green Fluorophore [benchchem.com]

- 3. This compound CAS#: 1849-54-3 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. americanelements.com [americanelements.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 1849-54-3 [chemicalbook.com]

An In-depth Technical Guide to 3-Hydroxypyridine-4-carboxaldehyde: Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxypyridine-4-carboxaldehyde and its structural analogues and derivatives. It covers their synthesis, key chemical properties, and diverse biological activities, with a particular focus on their therapeutic potential. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways.

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1] Its unique structure, featuring a pyridine ring with hydroxyl and aldehyde functionalities, allows for a wide range of chemical modifications, leading to the synthesis of diverse analogues and derivatives with significant biological activities.[1] These compounds have garnered considerable interest in the scientific community for their potential applications in treating various diseases.

The reactivity of this compound is largely influenced by its aldehyde group, which readily reacts with nucleophiles, and is susceptible to both oxidation and reduction. The adjacent hydroxyl group and the pyridine ring further modulate its chemical behavior.[2]

Derivatives of 3-hydroxypyridine-4-one, a closely related scaffold, are particularly noteworthy for their potent iron-chelating properties.[3][4] This has led to their investigation as therapeutic agents for iron overload disorders.[5][6] Furthermore, structural modifications of the 3-hydroxypyridine core have yielded compounds with promising antioxidant, anti-inflammatory, and anticancer activities.[7][8][9]

This guide will delve into the synthesis of these compounds, present their biological activities in a structured format, provide detailed experimental methodologies, and illustrate key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through various routes, with the oxidation of 3-hydroxy-4-pyridinemethanol being a common method.[2] The first reported synthesis in 1958 utilized manganese dioxide for this oxidation.[2] Alternative strategies include starting from isonicotinic acid or maltol derivatives.[2]

General Synthesis of 3-Hydroxypyridin-4-one Derivatives

A general and efficient method for synthesizing 3-hydroxypyridin-4-one derivatives involves the reaction of 2-methyl-3-hydroxypyran-4-one (maltol) with a primary amine.[3]

Experimental Protocol:

-

Preparation of 2-methyl-3-benzyloxypyran-4-one (Benzyl maltol):

-

Dissolve 12 g (0.1 mol) of 2-methyl-3-hydroxypyran-4-one in 100 ml of methanol.

-

Add 10 ml of sodium hydroxide solution (4.4 g, 0.11 mol), followed by the addition of 13.9 g (0.11 mol) of benzyl chloride.

-

Reflux the mixture for 6 hours.

-

Remove the solvent by rotary evaporation.

-

Mix the residue with 50 ml of water and extract with dichloromethane (3 x 50 ml).

-

Wash the combined organic extracts with 5% sodium hydroxide (3 x 150 ml) and then with water (2 x 150 ml).

-

Dry the organic fraction over anhydrous sodium sulphate, filter, and evaporate the solvent to yield an oily orange residue that solidifies upon cooling.

-

Recrystallize the solid from diethyl ether to obtain the pure product as colorless needles.[3]

-

-

Synthesis of 3-hydroxypyridin-4-ones:

-

The synthesized benzyl maltol can then be reacted with various primary amines to introduce different substituents on the pyridine ring, followed by debenzylation to yield the final 3-hydroxypyridin-4-one derivatives.[3]

-

Synthesis of Schiff Base Derivatives

Schiff bases are readily synthesized through the condensation reaction of this compound with various primary amines.[10][11]

Experimental Protocol:

-

Dissolve this compound in a suitable solvent, such as methanol or ethanol.

-

Add an equimolar amount of the desired primary amine to the solution.

-

Add a few drops of a catalyst, such as glacial acetic acid.

-

Reflux the reaction mixture for a specified period (e.g., 8 hours at 60°C).[12]

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, cool the reaction mixture to allow the Schiff base product to precipitate.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry.

-

The product can be further purified by recrystallization.

Biological Activities and Quantitative Data

Analogues and derivatives of this compound exhibit a wide spectrum of biological activities. This section summarizes the key findings and presents quantitative data in tabular format for easy comparison.

Iron Chelating Activity

3-Hydroxypyridin-4-one derivatives are potent iron chelators, forming stable complexes with iron(III) ions.[3][4] This property is crucial for their potential use in treating iron overload conditions.[5][6] The efficiency of these chelators is often quantified by their pFe³⁺ values, which represent the negative logarithm of the free Fe³⁺ concentration at physiological pH. Higher pFe³⁺ values indicate stronger chelation.

| Compound | R1 Substituent | R2 Substituent | pFe³⁺ | Reference |

| Deferiprone | CH₃ | CH₃ | 19.4 | [4] |

| CP502 | - | 2-amido | 21.7 | [4] |

| Hexadentate 3,4-HOPO | - | - | 27.6 | [13] |

Table 1: Iron Chelating Activity of Selected 3-Hydroxypyridin-4-one Derivatives.

Antioxidant Activity

Several derivatives have demonstrated significant antioxidant properties, which are often attributed to their ability to scavenge free radicals.[3]

| Compound | Structure | Antioxidant Activity Assay | Result | Reference |

| N¹-H hydroxypyridinones (Va, Vb, Ve) | ortho-hydroxypyridine-4-ones | DPPH free radical scavenging | Best radical scavengers | [3] |

| Compound Vb | ortho-hydroxypyridine-4-one | Hydrogen peroxide scavenging | Most potent compound | [3] |

Table 2: Antioxidant Activity of Selected 3-Hydroxypyridin-4-one Derivatives.

Anti-inflammatory Activity

The anti-inflammatory effects of 3-hydroxy-pyridine-4-one derivatives have been evaluated in various animal models.[7] The inhibition of edema is a common measure of anti-inflammatory potency.

| Compound | Dose (mg/kg) | Animal Model | % Inhibition of Edema | Reference |

| Compound A | 20 | Carrageenan-induced paw edema (rat) | 67% | [7] |

| Compound B | 400 | Carrageenan-induced paw edema (rat) | Significant inhibition | [7] |

| Compound C | 200 | Carrageenan-induced paw edema (rat) | Significant inhibition | [7] |

| Indomethacin (Standard) | 10 | Carrageenan-induced paw edema (rat) | 60% | [7] |

Table 3: Anti-inflammatory Activity of 3-Hydroxy-Pyridine-4-one Derivatives.

Experimental Protocol for Carrageenan-Induced Paw Edema:

-

Use male Wistar rats (180-220 g).

-

Administer the test compounds (e.g., Compound A, B, C) or the standard drug (indomethacin) intraperitoneally 30 minutes prior to carrageenan injection.

-

Inject 0.1 ml of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume using a plethysmograph at specified time intervals (e.g., 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).[14]

Anticancer Activity

Certain pyridine derivatives have shown promising anticancer activity against various cancer cell lines.[8][9] The half-maximal inhibitory concentration (IC₅₀) is a common metric to quantify the potency of a compound in inhibiting cancer cell growth.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4d (2-Naphthyl-substituted dihydropyridine) | HeLa | 53.47 ± 0.50 | [8] |

| 4d (2-Naphthyl-substituted dihydropyridine) | MCF-7 | 38.71 ± 2.31 | [8] |

| 4j (Imidazole-hybrid pyridine) | HeLa | 57.01 ± 1.5 | [8] |

| Id (4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile) | HT-29 (colon adenocarcinoma) | 13 | [9] |

Table 4: Anticancer Activity of Selected Pyridine Derivatives.

Experimental Protocol for MTT Assay:

-

Seed human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at an appropriate density.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.[3]

Signaling Pathways

Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action and for rational drug design.

Iron Chelation and Cellular Iron Homeostasis

3-Hydroxypyridin-4-ones exert their therapeutic effect in iron overload by chelating excess iron, thereby preventing iron-mediated oxidative stress and cellular damage. The resulting iron complexes are then excreted from the body.[5][6]

Caption: Mechanism of iron chelation by 3-hydroxypyridin-4-ones.

BMP2/SMAD1 Signaling Pathway in Osteogenesis

Some pyridine derivatives have been investigated for their potential in bone regeneration, which involves the modulation of signaling pathways like the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 pathway.[15]

Caption: Simplified BMP2/SMAD1 signaling pathway in osteogenesis.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide array of biological activities. Their potential as iron chelators, antioxidants, anti-inflammatory agents, and anticancer drugs makes them attractive candidates for further drug development. The synthetic versatility of the 3-hydroxypyridine scaffold allows for the generation of large libraries of analogues for structure-activity relationship studies. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a practical resource for researchers in this exciting field, facilitating the design and evaluation of novel therapeutic agents. Further investigations into the detailed mechanisms of action and in vivo efficacy of these compounds are warranted to translate their therapeutic potential into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|Green Fluorophore [benchchem.com]

- 3. Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Origin and fate of iron mobilized by the 3-hydroxypyridin-4-one oral chelators: studies in hypertransfused rats by selective radioiron probes of reticuloendothelial and hepatocellular iron stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of Bmp2-Smad1 Signal and Its Regulation by Coordinated Alteration of H3K27 Trimethylation in Ras-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Smad Signal Pathway in BMP-2-induced Osteogenesis-A Mini Review | Semantic Scholar [semanticscholar.org]

- 9. Initiation of Smad-dependent and Smad-independent signaling via distinct BMP-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 3-Hydroxypyridine-4-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypyridine-4-carboxaldehyde (HINA), a structural analog of vitamin B6, holds considerable significance in biochemical and medicinal research. Its unique chemical properties, including its fluorescence and reactivity, make it an invaluable tool for studying enzyme mechanisms, particularly those dependent on pyridoxal 5'-phosphate (PLP). This technical guide provides an in-depth exploration of the synthesis, biological roles, and experimental applications of HINA, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biochemical pathways.

Introduction

This compound is a heterocyclic aldehyde that mimics the reactive aldehyde form of vitamin B6, pyridoxal.[1][2] Its structural similarity to the coenzyme pyridoxal 5'-phosphate (PLP) allows it to serve as a powerful probe in the study of a vast array of PLP-dependent enzymes, which are involved in over 140 essential enzymatic reactions, primarily in amino acid metabolism.[3][4] The presence of both a hydroxyl and an aldehyde group on the pyridine ring confers a rich and versatile reactivity to the molecule.[1] Furthermore, its intrinsic fluorescence provides a valuable tool for biological imaging and sensing applications.[2] This guide will delve into the core aspects of HINA's biological significance, providing researchers with the necessary information to effectively utilize this compound in their studies.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the oxidation of 3-hydroxy-4-pyridinemethanol.[1]

Experimental Protocol: Oxidation of 3-hydroxy-4-pyridinemethanol

This protocol outlines the synthesis of this compound from its alcohol precursor.

Materials:

-

3-hydroxy-4-pyridinemethanol

-

Activated Manganese Dioxide (MnO2)

-

Solvent (e.g., Chloroform, Dichloromethane, or Acetone)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Dissolution: Dissolve 3-hydroxy-4-pyridinemethanol in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Oxidant: Add an excess of activated manganese dioxide to the solution. The reaction is heterogeneous, so vigorous stirring is essential.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary depending on the activity of the MnO2 and the reaction temperature.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with the solvent used for the reaction.

-

Drying and Concentration: Combine the filtrates and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.

Biochemical Properties and Reactivity

The biological significance of HINA stems from its ability to mimic the reactivity of PLP. This includes the formation of Schiff bases with amino acids, which is a critical step in the mechanism of PLP-dependent enzymes.

Schiff Base Formation and Transamination

HINA readily reacts with the amino group of amino acids to form an external aldimine (Schiff base). This intermediate can then undergo a tautomeric shift to a ketimine, followed by hydrolysis to yield a new keto acid and pyridoxamine, thus completing the transamination reaction. The kinetics of these reactions have been studied extensively, providing insights into the catalytic mechanisms of transaminases.

Quantitative Data

The following tables summarize key quantitative data related to the reactivity and properties of this compound.

Table 1: Kinetic Data for the Reaction of this compound with Alanine

| Parameter | Value | Conditions | Reference |

| Schiff Base Formation | |||

| pH for maximal rate | ~5 | Aqueous solution | [1] |

| Transamination | |||

| pH range for near-quantitative yield | 3.0 - 8.0 | Aqueous solution, 30°C | [5] |

| Pseudo-first-order rate constant (k_obs) for transamination with DL-alanine | Varies with buffer and pH | Aqueous buffers, 30°C | [6] |

| Deuterium isotope effect (kH/kD) | Significant | Imidazole and acetate buffers | [5] |

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Conditions | Reference |

| Molecular Weight | 123.11 g/mol | [7] | |

| Melting Point | 126-128 °C | [8] | |

| pKa | pK1: 4.05 (+1), pK2: 6.77 (OH) | 25°C | [8] |

| Fluorescence | |||

| Emission Maximum (λem,max) | 525 nm | Aqueous solution, alkaline pH | [2] |

| Fluorescence Quantum Yield (Φf) | Not explicitly found in searches |

Note: A specific value for the fluorescence quantum yield was not found in the provided search results. A general method for its determination is described in the experimental protocols section.

Role in Elucidating Enzyme Mechanisms: Aspartate Aminotransferase

Aspartate aminotransferase (AST) is a classic example of a PLP-dependent enzyme that catalyzes the reversible transfer of an amino group between aspartate and α-ketoglutarate.[2][9] HINA is used as a model compound to study the intricate mechanism of this enzyme.[10]

The Catalytic Cycle of Aspartate Aminotransferase

The catalytic cycle of AST involves a "ping-pong" mechanism with two half-reactions.[9] In the first half-reaction, the internal aldimine formed between PLP and a lysine residue in the active site is converted to an external aldimine with the substrate, aspartate. This is followed by a series of proton transfers, leading to the formation of a quinonoid intermediate and then a ketimine. Hydrolysis of the ketimine releases the product, oxaloacetate, and leaves the enzyme in its pyridoxamine phosphate (PMP) form. In the second half-reaction, the enzyme-PMP complex reacts with α-ketoglutarate to regenerate the PLP form of the enzyme and produce glutamate.

Experimental Workflows

Protocol: Studying Enzyme Kinetics with this compound

This workflow describes a general procedure for investigating the kinetics of a PLP-dependent enzyme using HINA as a substrate analog.

Procedure:

-

Reagent Preparation: Prepare stock solutions of the purified PLP-dependent enzyme, this compound, the amino acid substrate, and a buffer solution of the desired pH.

-

Assay Setup: Set up a spectrophotometer or fluorometer at the appropriate wavelength to monitor the formation of the Schiff base or the product of the reaction. Ensure the temperature is controlled.

-

Reaction Initiation: In a cuvette, mix the buffer, HINA, and the amino acid substrate. Initiate the reaction by adding a small volume of the enzyme solution.

-

Data Acquisition: Immediately start recording the change in absorbance or fluorescence over time.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves.

-

Kinetic Parameter Determination: Repeat the experiment with varying concentrations of HINA or the amino acid substrate to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) can be determined using a comparative method with a well-characterized standard.[11][12]

Materials:

-

This compound

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)

-

Solvent (e.g., ultrapure water)

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare Solutions: Prepare a series of dilute solutions of both the HINA sample and the fluorescence standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate Fluorescence Intensity: Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

-

Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (ms / mr) * (ηs² / ηr²) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Metabolic Fate

While the specific metabolic pathway of this compound in complex organisms is not fully elucidated, studies on the microbial degradation of related pyridine compounds provide insights into its potential breakdown. Microorganisms are known to degrade hydroxypyridines through pathways involving hydroxylation and ring cleavage.[3][13] For instance, 3-hydroxypyridine can be metabolized via the maleamate pathway in some bacteria.[3]

Therapeutic Potential of Derivatives

The 3-hydroxypyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1] Derivatives of HINA have shown potential as anticancer and antimicrobial agents, highlighting the therapeutic promise of this chemical class. Further research into the structure-activity relationships of HINA derivatives could lead to the development of novel therapeutic agents.

Conclusion

This compound is a multifaceted molecule with significant biological relevance. Its role as a vitamin B6 analog makes it an indispensable tool for dissecting the mechanisms of PLP-dependent enzymes. Its fluorescent properties open up avenues for the development of novel biological probes. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, equipping researchers with the foundational knowledge to leverage the unique properties of HINA in their scientific endeavors. The detailed protocols and structured data presented herein are intended to facilitate the practical application of this important compound in the laboratory.

References

- 1. Biodegradation of pyridine derivatives in soil suspensions | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. Aspartate transaminase - Wikipedia [en.wikipedia.org]

- 3. Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. americanelements.com [americanelements.com]

- 8. This compound CAS#: 1849-54-3 [m.chemicalbook.com]

- 9. Aspartate Aminotransferase: an old dog teaches new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxypyridine-4-carboxaldehyde: A Technical Guide to a Key Vitamin B6 Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a water-soluble vitamin that plays a critical role in over 140 enzymatic reactions in the human body, corresponding to approximately 4% of all classified catalytic activities.[1][2] Its biologically active form, pyridoxal 5'-phosphate (PLP), is a versatile coenzyme essential for the metabolism of amino acids, carbohydrates, and lipids.[3][4] PLP's catalytic prowess stems from its ability to form a Schiff base with the substrate, acting as an electrophilic catalyst to stabilize various reaction intermediates.[1][5]

3-Hydroxypyridine-4-carboxaldehyde (HPC) is a synthetic organic compound that serves as a close structural analogue of pyridoxal, the aldehyde form of vitamin B6.[6] Lacking the 2-methyl and 5-hydroxymethyl-phosphate groups of PLP, HPC provides a simplified model system. This structural similarity makes it an invaluable tool for investigating the mechanisms of PLP-dependent enzymes, studying non-enzymatic transamination and racemization reactions, and serving as a scaffold for the development of novel therapeutic agents.[6] This guide provides an in-depth technical overview of the synthesis, properties, and applications of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1849-54-3 | [7] |

| Molecular Formula | C₆H₅NO₂ | [8][9] |

| Molecular Weight | 123.11 g/mol | [8] |

| Appearance | Cream to light yellow solid | [7][9] |

| Melting Point | 126-128 °C | [7][10] |

| Boiling Point | 323.8 ± 22.0 °C (Predicted) | [7][10] |

| Density | 1.327 ± 0.06 g/cm³ (Predicted) | [7][10] |

| pKa | pK₁: 4.05 (+1); pK₂: 6.77 (OH) (25°C) | [7] |

| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [7][10] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported, with early methods often involving the oxidation of the corresponding methyl or hydroxymethylpyridines.[6] A common and well-documented method involves the deprotection of a methoxymethyl (MOM) protected precursor.

Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for HPC, starting from a protected pyridine derivative.

Caption: Workflow for the synthesis of HPC via deprotection.

Detailed Experimental Protocol: Synthesis from 3-(Methoxymethoxy)pyridine-4-carboxaldehyde

This protocol is adapted from established synthetic procedures.[7][11]

Materials:

-

3-(Methoxymethoxy)pyridine-4-carboxaldehyde (1.0 equiv)

-

Tetrahydrofuran (THF)

-

3 N Hydrochloric acid (HCl)

-

Solid Potassium Carbonate (K₂CO₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (100-200 mesh)

-

Hexane

-

Round-bottom flask, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, chromatography column.

Procedure:

-

To a stirred solution of 3-(methoxymethoxy)pyridine-4-carboxaldehyde (e.g., 11.0 g, 65.83 mmol) in tetrahydrofuran (50 mL), add 3 N hydrochloric acid (100 mL).

-

Heat the reaction mixture and stir for 1 hour at 60 °C.

-

Upon completion of the reaction (monitored by TLC), cool the mixture in an ice bath.

-

Carefully adjust the pH to 7 by adding solid potassium carbonate.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (5 x 250 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using 23% ethyl acetate/hexane as the eluent to obtain this compound as a light yellow solid.[7][11]

Characterization: The final product can be analyzed by GC-MS and ¹H-NMR to confirm its identity and purity.[7][11]

Biological Role and Mechanism of Action

The utility of HPC in biochemical research is rooted in its ability to mimic the reactive aldehyde group of pyridoxal.

Schiff Base Formation

A cornerstone of PLP-dependent enzyme catalysis is the formation of a Schiff base (an internal aldimine) between the aldehyde group of PLP and the ε-amino group of an active site lysine residue.[2][5] When a substrate amino acid enters the active site, it undergoes a transimination reaction, forming a new Schiff base (an external aldimine) with PLP. HPC can replicate this initial step non-enzymatically. The aldehyde group of HPC readily reacts with the amino group of amino acids to form a Schiff base, making it an excellent model for studying this key biochemical transformation.[6]

Caption: Reaction of HPC with an amino acid to form a Schiff base.

Catalytic Transformations

Studies have demonstrated that HPC can catalyze transamination and racemization reactions with amino acids.

-

Transamination: The reaction of HPC with DL-alanine has been shown to be nearly quantitative over a pH range of 3 to 8. The presence of the 3-hydroxyl group is critical for this catalytic activity, as 4-Pyridinecarboxaldehyde (which lacks this group) does not exhibit the same efficiency.[6] This highlights HPC's ability to model the electronic effects of the pyridoxal ring system.

-

Racemization: HPC can catalyze the racemization of amino acids. This proceeds through the formation of the Schiff base, followed by the removal of the amino acid's α-proton. The resulting planar carbanionic intermediate can then be reprotonated from either face, leading to a loss of stereochemistry.[6]

Role in Studying Vitamin B6-Dependent Pathways

As a PLP analogue, HPC can be used as a probe or potential inhibitor in the complex signaling and metabolic pathways that depend on Vitamin B6. These pathways are crucial for cellular function and are implicated in various disease states, including inflammation and cancer.[4][12]

The Tryptophan-Kynurenine Pathway

The Tryptophan-Kynurenine pathway is critical for generating NAD+ and for regulating immune responses.[13] Several key enzymes in this pathway, such as kynureninase, are PLP-dependent. A deficiency in Vitamin B6 can impair this pathway, affecting immune function.[13] HPC and its derivatives could be used to probe the active sites of these enzymes or to develop specific inhibitors for therapeutic intervention.

Caption: Key PLP-dependent enzymes in tryptophan metabolism.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for scientists.

-

Mechanistic Enzyme Studies: It serves as a simplified model for elucidating the complex catalytic mechanisms of the more than 140 known PLP-dependent enzymes.[1][6]

-

Rational Drug Design: By understanding how HPC interacts with the active sites of PLP-dependent enzymes, it can be used as a starting point for designing specific inhibitors.[6] Such inhibitors have therapeutic potential in areas like cancer, epilepsy, and infectious diseases, where targeting amino acid metabolism is a viable strategy.

-

Scaffold for Derivative Synthesis: The HPC scaffold is found in various derivatives that exhibit significant biological activities, including antimicrobial and anticancer properties.[6][14]

-

Biological Imaging: The fluorescent properties of the 3-hydroxypyridine core make HPC and its derivatives useful tools for biological imaging and sensing applications.[6]

Conclusion

This compound is more than just a simple organic molecule; it is a powerful analogue of Vitamin B6 that provides profound insights into the fundamental biochemical reactions that sustain life. Its ability to mimic the Schiff base-forming capacity of pyridoxal 5'-phosphate allows researchers to dissect complex enzymatic mechanisms in a controlled manner. For drug development professionals, it represents a valuable scaffold for creating targeted inhibitors of PLP-dependent enzymes, opening new avenues for therapeutic intervention in a wide range of diseases. The continued study of HPC and its derivatives promises to further unravel the intricacies of Vitamin B6 biochemistry and fuel the development of next-generation therapeutics.

References

- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 6. This compound|Green Fluorophore [benchchem.com]

- 7. This compound CAS#: 1849-54-3 [m.chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. chembk.com [chembk.com]

- 11. This compound | 1849-54-3 [chemicalbook.com]

- 12. Inflammation, vitamin B6 and related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 14. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-Hydroxypyridine-4-carboxaldehyde: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypyridine-4-carboxaldehyde, a key heterocyclic aldehyde, serves as a vital structural motif in medicinal chemistry and drug development, primarily due to its analogy with vitamin B6. This technical guide provides a comprehensive overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are presented, alongside an exploration of the compound's significance in biological pathways, particularly in the context of vitamin B6 metabolism. This document is intended to be a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of pyridine derivatives in drug discovery and development.

Introduction

This compound is a pyridine derivative featuring both a hydroxyl and an aldehyde functional group. This unique combination of functionalities imparts a rich chemical reactivity, making it a versatile building block in organic synthesis. Its structural similarity to pyridoxal, one of the forms of vitamin B6, makes it a molecule of significant interest in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active compounds.[1][2] The hydroxypyridine scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents.[3] Understanding the spectroscopic properties of this compound is fundamental for its unambiguous identification, purity assessment, and for studying its interactions with biological targets.

Spectroscopic Data

The structural characterization of this compound is primarily achieved through a combination of NMR, IR, and MS techniques. The data presented herein has been compiled from various sources and is summarized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The spectrum of this compound is typically recorded in a deuterated solvent such as DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 11.04 | br s | 1H | -OH | - |

| 10.37 | s | 1H | -CHO | - |

| 8.46 | s | 1H | H-2 | - |

| 8.20 | d | 1H | H-6 | 4.88 |

| 7.46 | d | 1H | H-5 | 4.88 |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the hydroxyl and carbonyl groups.

Table 2: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (hydroxyl group) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2850 & ~2750 | Weak | C-H stretch (aldehyde) |

| 1680-1720 | Strong, Sharp | C=O stretch (aldehyde) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1200 | Medium-Strong | C-O stretch (hydroxyl group) |

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, thin film, or ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₆H₅NO₂, with a molecular weight of 123.11 g/mol .

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 123 | High | [M]⁺ (Molecular Ion) |

| 122 | Moderate | [M-H]⁺ |

| 95 | Moderate | [M-CO]⁺ |

| 94 | Moderate | [M-CHO]⁺ |

| 66 | Low | [C₄H₄N]⁺ |

Ionization Method: Electron Ionization (EI) is commonly used.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Record the ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

Integrate the signals and determine the multiplicities and coupling constants.

-

IR Spectroscopy Protocol

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed spectrum with spectral databases if available.

-

Biological Significance and Signaling Pathways

This compound is a structural analog of pyridoxal, a vitamer of vitamin B6. Vitamin B6, in its coenzyme form pyridoxal 5'-phosphate (PLP), is crucial for a vast number of metabolic reactions, particularly in amino acid metabolism.[4][5] The structural similarity allows this compound to be a valuable tool in studying the mechanisms of PLP-dependent enzymes.

Below is a simplified representation of the Vitamin B6 metabolism pathway, highlighting the role of pyridoxal and its relationship to this compound as a synthetic analog.

Experimental and Analytical Workflow

The characterization of this compound follows a logical workflow, from synthesis to comprehensive spectroscopic analysis.

References

- 1. Vitamin B 6 analogs. An improved synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bulatpharmaceutical.com [bulatpharmaceutical.com]

- 4. Pyridoxal | C8H9NO3 | CID 1050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Hydroxypyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypyridine-4-carboxaldehyde is a pivotal heterocyclic compound, structurally analogous to pyridoxal phosphate (PLP), the active form of vitamin B6. This technical guide provides a comprehensive analysis of the reactivity of its aldehyde group, a key functional moiety responsible for its diverse chemical transformations and biological activities. The electronic interplay between the pyridine ring, the hydroxyl group, and the aldehyde function dictates its reactivity profile, making it a versatile precursor in organic synthesis and a molecule of interest in medicinal chemistry. This document details its primary reactions, including Schiff base formation, oxidation, reduction, and condensation reactions, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and relevant biological pathways.

Core Reactivity of the Aldehyde Group

The chemical behavior of this compound is largely governed by the electrophilic nature of the aldehyde group's carbonyl carbon. This reactivity is further modulated by the electronic effects of the pyridine ring and the adjacent hydroxyl group. The pyridine nitrogen acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack. The proximate hydroxyl group can participate in intramolecular hydrogen bonding, influencing the conformation and reactivity of the aldehyde.

The principal reactions involving the aldehyde group include:

-

Nucleophilic Addition: The aldehyde readily undergoes nucleophilic addition reactions, which are often the initial step in many of its characteristic transformations.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-hydroxypyridine-4-carboxylic acid.

-

Reduction: Conversely, it can be reduced to the primary alcohol, (3-hydroxypyridin-4-yl)methanol.

-

Condensation Reactions: The aldehyde serves as an electrophile in various condensation reactions, leading to the formation of new carbon-carbon bonds.

Key Reactions and Experimental Data

This section provides a detailed examination of the key reactions of the aldehyde group in this compound, supplemented with available quantitative data.

Schiff Base Formation

The reaction of this compound with primary amines to form imines, or Schiff bases, is a cornerstone of its chemistry and is fundamental to its biological mimicry of pyridoxal phosphate.[1] This reaction typically proceeds via a carbinolamine intermediate followed by dehydration.

Table 1: Synthesis of Schiff Bases from this compound and Substituted Anilines

| Amine Reactant | R-Group on Aniline | Reaction Conditions | Yield (%) | Reference |

| Aniline | H | Reflux in toluene | Not Specified | [2] |

| 4-Methylaniline | CH₃ | Reflux in toluene | Not Specified | [2] |

| 4-Methoxyaniline | OCH₃ | Reflux in toluene | Not Specified | [2] |

| 4-Bromoaniline | Br | Reflux in toluene | Not Specified | [2] |

| 4-Chloroaniline | Cl | Reflux in toluene | Not Specified | [2] |

| 4-Nitroaniline | NO₂ | Reflux in toluene | Not Specified | [2] |

| 3-Aminobenzoic acid | 3-COOH | Not Specified | 85 | [3] |

| Naphthalene-1-amine | - | Not Specified | 49 | [3] |

Note: While specific yields for some reactions with substituted anilines were not detailed in the primary literature, the formation of the corresponding Schiff bases was confirmed spectroscopically.[2]

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation, with reaction conditions influencing the yield and purity of the product. Over-oxidation can be a challenge in the synthesis of the aldehyde from the corresponding alcohol, leading to the formation of the carboxylic acid as a byproduct.[4]

Table 2: Oxidation of Pyridine Aldehydes

| Aldehyde Substrate | Oxidizing Agent | Solvent | Yield (%) of Carboxylic Acid | Reference |

| Aromatic Aldehydes (general) | Iron(III) nitrate | Water (hydrothermal) | Good yields | [5] |

| Primary Alcohols/Aldehydes | Potassium dichromate(VI)/H₂SO₄ | Not Specified | Not Specified | [6] |

Reduction to Alcohol

The reduction of the aldehyde group to a primary alcohol, (3-hydroxypyridin-4-yl)methanol, is a common transformation, typically achieved using hydride-donating reagents.

Table 3: Reduction of Aldehydes

| Aldehyde Substrate | Reducing Agent | Solvent | General Observations | Reference |

| Aldehydes (general) | Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Mild and selective reduction of aldehydes and ketones. | [4] |

| 3-Hydroxypyridine derivatives | Catalytic Hydrogenation (PtO₂) | Acetic Anhydride | Rapid hydrogenation. | [2] |

Note: While general methods are well-established, specific yield data for the reduction of this compound is not compiled in the surveyed literature.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction where this compound reacts with an active methylene compound in the presence of a base. This reaction is valuable for the synthesis of various substituted alkenes.

Table 4: Catalyst-Free Knoevenagel Condensation of Pyridinecarbaldehydes

| Pyridinecarbaldehyde Isomer | Active Methylene Compound | Solvent | Yield (%) | Reference |

| 4-Pyridinecarbaldehyde | Malononitrile | H₂O:EtOH | 95 | [1] |

| 3-Pyridinecarbaldehyde | Malononitrile | H₂O:EtOH | 92 | [1] |

| 2-Pyridinecarbaldehyde | Malononitrile | H₂O:EtOH | 90 | [1] |

| 4-Pyridinecarbaldehyde | Ethyl Cyanoacetate | H₂O:EtOH | 94 | [1] |

Note: This table demonstrates the high yields achievable for Knoevenagel condensations with related pyridinecarboxaldehydes under catalyst-free conditions, suggesting similar reactivity for this compound.

Experimental Protocols

This section provides detailed methodologies for key reactions involving the aldehyde group of this compound.

General Protocol for Schiff Base Formation

Objective: To synthesize a Schiff base from this compound and a primary amine.

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline derivative)

-

Toluene (or another suitable solvent like ethanol)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and the desired primary amine in toluene.

-

Add a magnetic stir bar to the flask.

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[2]

General Protocol for Oxidation to Carboxylic Acid

Objective: To oxidize the aldehyde group of this compound to a carboxylic acid.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Sulfuric acid (H₂SO₄) (if using KMnO₄)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound in an appropriate solvent (e.g., water or a mixture of water and a co-solvent) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., aqueous potassium permanganate) to the stirred solution of the aldehyde. If using KMnO₄ in acidic medium, a dilute solution of sulfuric acid should be present.

-

Maintain the temperature of the reaction mixture during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

-

Work-up the reaction mixture. This may involve quenching any excess oxidizing agent, followed by extraction of the carboxylic acid product.

-

Purify the product, for example, by recrystallization.

-

Confirm the structure of the resulting carboxylic acid using spectroscopic techniques.

General Protocol for Reduction to Alcohol using Sodium Borohydride

Objective: To reduce the aldehyde group of this compound to a primary alcohol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0°C.

-

Add sodium borohydride portion-wise to the stirred solution. Be cautious as the reaction can be exothermic and may produce hydrogen gas.

-

Continue stirring the reaction mixture at 0°C for a specified time (e.g., 1 hour) or until the reaction is complete as indicated by TLC.

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy any excess sodium borohydride.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the crude alcohol.

-

Purify the product if necessary, for example, by column chromatography.

-

Characterize the product by spectroscopic methods to confirm the formation of the alcohol.

General Protocol for Knoevenagel Condensation

Objective: To synthesize an α,β-unsaturated compound via Knoevenagel condensation of this compound with an active methylene compound.

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve this compound and an equimolar amount of the active methylene compound in a 1:1 mixture of ethanol and water.

-

Stir the reaction mixture at room temperature.

-

The reaction is often rapid, and the product may precipitate out of the solution.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, collect the solid product by vacuum filtration.

-

Wash the product with a cold solvent mixture (e.g., water/ethanol).

-

The product is often pure enough after filtration, but it can be recrystallized if necessary.

-

Characterize the product using spectroscopic methods to confirm its structure and stereochemistry (typically the E-isomer is favored).[1]

Visualization of Pathways and Workflows

Visual representations are crucial for understanding complex chemical and biological processes. This section provides diagrams generated using the DOT language for key concepts related to the reactivity of this compound.

Caption: Overview of the primary reactions of the aldehyde group in this compound.

Caption: A typical experimental workflow for the synthesis of a Schiff base.

Relevance in Drug Development: A Potential Signaling Pathway

The structural similarity of this compound to pyridoxal phosphate suggests its potential to interact with PLP-dependent enzymes, which are crucial in various metabolic pathways. Derivatives of this scaffold have been investigated as potential inhibitors of enzymes implicated in diseases such as cancer and neurodegenerative disorders. For instance, pyridoxal kinase (PDXK), the enzyme that phosphorylates pyridoxal to its active form, is a logical target.[4] Inhibition of PDXK could disrupt the metabolism of cancer cells that have a high demand for vitamin B6.

Below is a conceptual diagram illustrating a potential mechanism of action for a derivative of this compound as a kinase inhibitor.

Caption: A potential mechanism of action for a this compound derivative as a kinase inhibitor.

Conclusion

The aldehyde group of this compound is a highly reactive and versatile functional group. Its susceptibility to nucleophilic attack, oxidation, and reduction, combined with its ability to participate in condensation reactions, makes it a valuable building block in organic synthesis. Its structural resemblance to pyridoxal phosphate provides a foundation for its exploration in medicinal chemistry, particularly in the design of enzyme inhibitors. Further research into the quantitative aspects of its reactivity and its interactions with biological targets will continue to unlock its potential in drug discovery and development. This guide serves as a foundational resource for researchers aiming to harness the rich chemistry of this important heterocyclic aldehyde.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound|Green Fluorophore [benchchem.com]

- 5. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Fluorescent Properties of 3-Hydroxypyridine-4-carboxaldehyde and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridine-4-carboxaldehyde (also known as 3-hydroxyisonicotinaldehyde or HINA) is a pyridine derivative that has garnered significant interest in various scientific fields due to its structural similarity to vitamin B6 and its versatile chemical reactivity. While its biological roles have been studied for decades, recent discoveries have highlighted its intriguing fluorescent properties, particularly in its anionic form and when incorporated into more complex molecular structures. This technical guide provides a comprehensive overview of the fluorescent characteristics of this compound and its derivatives, with a focus on their photophysical data, synthesis, and potential applications as fluorescent probes.